molecular formula C15H22Cl2N4O2 B11828082 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B11828082
M. Wt: 361.3 g/mol
InChI Key: BZMYEMSLYOBCPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a dichloropyrimidine moiety and a tert-butyl ester group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

    Substitution Products: Various substituted piperazine derivatives.

    Oxidation Products: Piperazine N-oxides.

    Reduction Products: Reduced piperazine derivatives.

    Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer .

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-2-methylpiperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichloropyrimidine moiety with a piperazine ring and a tert-butyl ester group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H22Cl2N4O2

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22Cl2N4O2/c1-10-8-20(9-11-7-18-13(17)19-12(11)16)5-6-21(10)14(22)23-15(2,3)4/h7,10H,5-6,8-9H2,1-4H3

InChI Key

BZMYEMSLYOBCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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